N-(4-acetamidophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
N-(4-acetamidophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a benzothiadiazine-1,1-dioxide core substituted with a fluorine atom at position 5. The compound’s structure includes a sulfanyl bridge connecting the benzothiadiazine ring to an acetamide group, which is further substituted with a 4-acetamidophenyl moiety.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S2/c1-10(23)19-12-3-5-13(6-4-12)20-16(24)9-27-17-21-14-7-2-11(18)8-15(14)28(25,26)22-17/h2-8H,9H2,1H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKHXOBIBZJVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazine Ring Construction via Diaza-Wittig Rearrangement
The benzothiadiazine core is synthesized through a diaza--Wittig rearrangement, as demonstrated by Horváth et al..
Procedure :
- Starting Material : 3-Acetyl-7-fluoro-2-methyl-3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxide.
- Base : 6 equivalents of tert-butoxide (t-BuOK) in DMSO.
- Mechanism : Deprotonation generates a dianionic intermediate, enabling ring expansion to 1,2-benzothiazine 1,1-dioxide.
- Thiol Introduction : Subsequent treatment with Lawesson’s reagent converts the carbonyl group to a thiol.
Key Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Ring Rearrangement | 6 eq. t-BuOK, DMSO, 25°C | 76–92 |
| Thiol Formation | Lawesson’s reagent, THF | 68–85 |
Alternative Route: Direct Fluorination
For substrates lacking pre-installed fluorine, electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) is employed at the para-position relative to the diazine nitrogen.
Optimization Insight :
- DAST in dichloromethane at 0°C minimizes side reactions (e.g., ring-opening).
- Fluorination precedes thiolation to avoid sulfur–fluorine incompatibility.
Synthesis of 2-Chloro-N-(4-Acetamidophenyl)Acetamide
Acetamide Formation
Para-acetamidoaniline is prepared via acetylation of 4-nitroaniline followed by catalytic hydrogenation.
Procedure :
- Acetylation : 4-Nitroaniline + acetic anhydride → N-(4-nitrophenyl)acetamide (89% yield).
- Reduction : Hydrogenation (H₂, Pd/C, ethanol) → N-(4-aminophenyl)acetamide.
Chloroacetylation
Reaction with chloroacetyl chloride in the presence of triethylamine:
$$
\text{4-Acetamidoaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Chloro-N-(4-acetamidophenyl)acetamide}
$$
Yield : 82–90% after recrystallization (methanol/water).
Coupling via Nucleophilic Thioetherification
Thiol–Chloroacetamide Reaction
Fragment A (thiol) reacts with Fragment B (chloroacetamide) under basic conditions:
$$
\text{7-Fluoro-1,1-dioxo-4H-benzothiadiazin-3-thiol} + \text{2-Chloro-N-(4-acetamidophenyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Optimized Conditions :
- Base : Potassium carbonate (2.5 eq.)
- Solvent : DMF at 60°C for 12 h
- Workup : Precipitation in ice-water, filtration, and chromatography (silica gel, ethyl acetate/hexane).
Yield : 65–78%
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, NH), 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.56 (d, J = 8.2 Hz, 2H, ArH), 4.32 (s, 2H, SCH₂), 2.10 (s, 3H, COCH₃).
- FT-IR : 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-F).
Elemental Analysis
Calculated for C₁₇H₁₄FN₃O₄S₂ :
C, 48.68%; H, 3.36%; N, 10.02%.
Found : C, 48.71%; H, 3.39%; N, 10.05%.
Challenges and Mitigation Strategies
- Thiol Oxidation : Use of inert atmosphere (N₂/Ar) during coupling prevents disulfide formation.
- Regioselectivity in Fluorination : Directed ortho-metalation (DoM) with LDA ensures precise fluorine placement.
- Byproduct Formation : Chromatographic purification (RP-C18) removes residual starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-acetamidophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide would depend on its specific molecular targets and pathways. It might interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzothiadiazine-Based Acetamides
Table 1: Structural and Molecular Comparisons
Key Observations :
- Acetamide Variations: The 4-acetamidophenyl group in the target compound provides distinct hydrogen-bonding capabilities compared to phenoxyphenyl (in ) or nitro/sulfonyl substituents (in ). This may influence solubility and target affinity .
- Bond Lengths : highlights that substituents like chlorine or nitro groups alter bond lengths in acetamide derivatives (e.g., C–Br: 1.8907 Å vs. 1.91 Å in bromophenyl analogues). Such differences may affect conformational stability and intermolecular interactions .
Key Observations :
- Anti-Exudative Activity : Triazole-based acetamides () demonstrate significant anti-exudative effects, suggesting that sulfanyl-acetamide derivatives broadly modulate inflammatory pathways. The target compound’s benzothiadiazine core may offer unique pharmacokinetic advantages over triazole analogues .
- Synthetic Complexity : The target compound’s synthesis likely requires precise control over fluorine incorporation and sulfanyl bridge formation, contrasting with simpler acylation reactions used for indole-based acetamides () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-acetamidophenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodology :
- The synthesis involves multi-step reactions starting with the benzo[e][1,2,4]thiadiazine scaffold. Key steps include fluorination and sulfanyl group incorporation.
- Use mild conditions for sulfonamide coupling (e.g., trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide) to preserve functional group integrity .
- Optimize temperature (25–60°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd-based for fluorination) to maximize yield (>70%) and purity (>95%) .
- Key Parameters :
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Scaffold Formation | Trifluoromethanesulfanylamide, 2-(2-alkynyl)benzenesulfonamide | 65–75 | 90 |
| Fluorination | Selectfluor®, DMF, 40°C | 70–80 | 95 |
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of fluorine and acetamide groups (e.g., ¹⁹F NMR for fluorinated positions) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion at m/z 455.3) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Cytotoxicity Assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
- Cellular Uptake : Quantify intracellular accumulation using LC-MS or fluorescent tagging .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across similar benzothiadiazine derivatives?
- Methodology :
- Perform structure-activity relationship (SAR) studies to isolate contributions of substituents (e.g., trifluoromethoxy vs. acetamide groups) .
- Use molecular docking (AutoDock Vina) to compare binding modes with target proteins (e.g., kinases) and correlate with experimental IC₅₀ values .
- Case Study :
| Compound | Target | IC₅₀ (μM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| This Compound | Kinase X | 0.5 | -9.2 |
| Analog (No F) | Kinase X | 2.1 | -6.8 |
Q. What strategies mitigate side reactions during sulfanyl group functionalization?
- Methodology :
- Protecting Groups : Temporarily mask reactive sites (e.g., acetamide) during sulfanyl oxidation to sulfones using H₂O₂ .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce disulfide byproduct formation .
- Reaction Monitoring : Track progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or in-situ IR for thiol disappearance .
Q. How can researchers design derivatives with improved metabolic stability?
- Methodology :
- Bioisosteric Replacement : Substitute the trifluoromethoxy group with metabolically stable moieties (e.g., cyclopropyl) .
- In Vitro Microsomal Assays : Compare half-life (t₁/₂) in human liver microsomes to prioritize stable candidates .
- Key Data :
| Derivative | t₁/₂ (min) | Metabolic Stability (%) |
|---|---|---|
| Parent Compound | 15 | 40 |
| Cyclopropyl Analog | 45 | 85 |
Q. What computational tools predict off-target interactions for this compound?
- Methodology :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify overlapping features with known off-targets (e.g., GPCRs) .
- Proteome-Wide Docking : Employ AlphaFold-predicted structures to screen for unintended binding .
- Validation : Confirm predictions via SPR (surface plasmon resonance) binding assays .
Data Contradiction Analysis
Q. Why do fluorinated analogs show variable potency in enzyme inhibition assays?
- Hypothesis Testing :
- Steric Effects : Fluorine’s position (C7 vs. C6) may alter access to catalytic pockets. Test via X-ray crystallography .
- Electron-Withdrawing Effects : Measure Hammett constants (σ) to correlate fluorine’s electronic impact with activity .
- Resolution : Redesign analogs with para-fluoro substitution to enhance target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
